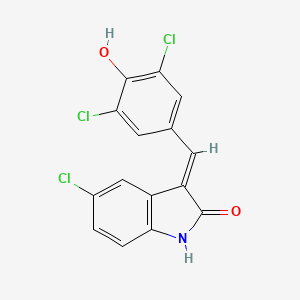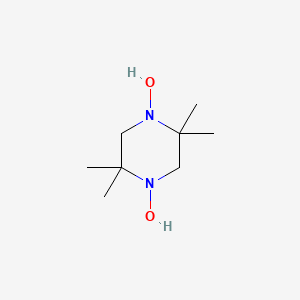
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline backbone with a tetrahydro modification and a phenyl group attached to a dimethylaminopropyl side chain. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions. For instance, hydrogenation using a platinum oxide (PtO2) catalyst can yield the desired tetrahydroisoquinoline structure . The reaction conditions often require controlled temperatures and pressures to ensure the selective reduction of the isoquinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The presence of the dimethylaminopropyl side chain allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds. Substitution reactions can lead to a variety of substituted isoquinoline derivatives with different functional groups.
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a similar structure but lacking the tetrahydro and dimethylaminopropyl modifications.
Quinoline: A structurally related compound with a nitrogen atom in the ring, but with different chemical properties.
Tetrahydroquinoline: A fully saturated derivative of quinoline with similar reactivity.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethylaminopropyl side chain enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
| 63937-68-8 | |
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2/c1-22(2)16-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-15-21-20/h3-7,9-12,21H,8,13-16H2,1-2H3 |
InChIキー |
QLKCCGLEUFIVEC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









